molecular formula C18H15NO5 B5124419 Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate

Cat. No.: B5124419
M. Wt: 325.3 g/mol
InChI Key: SEARRZHEJQNXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate is an organic compound with the molecular formula C18H15NO5 This compound is characterized by the presence of a phthalimide group attached to a phenoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a phenoxypropanoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like lithium chloride (LiCl) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce phthalamic acid derivatives. Substitution reactions can lead to a variety of substituted phenoxypropanoate compounds.

Scientific Research Applications

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxypropanoate moiety differentiates it from other phthalimide derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-11(18(22)23-2)24-13-9-7-12(8-10-13)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEARRZHEJQNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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